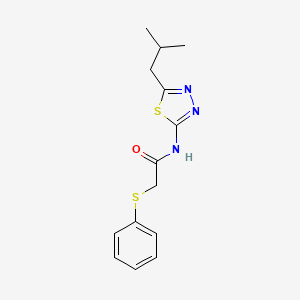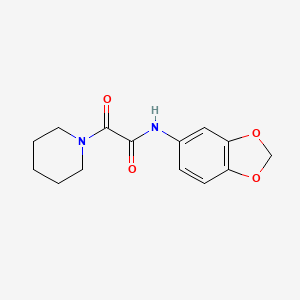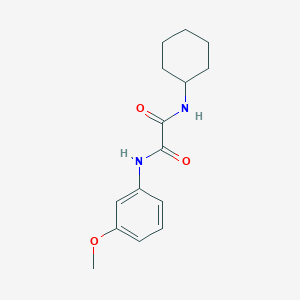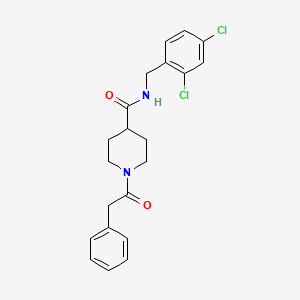![molecular formula C18H22N2O4S B4741429 N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4741429.png)
N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide
説明
N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide, also known as EBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBA is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 396.5 g/mol.
作用機序
The mechanism of action of N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also modulates the activity of various signaling pathways involved in inflammation, such as NF-κB and MAPK. This compound has also been found to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer cell proliferation. In inflammatory conditions, this compound has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In the brain, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases.
実験室実験の利点と制限
N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments, including its small molecular size, ease of synthesis, and low toxicity. This compound can be easily synthesized in large quantities and purified using standard chromatography techniques. However, this compound has some limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide. First, further studies are needed to elucidate the exact mechanism of action of this compound in various diseases. Second, the development of novel formulations of this compound that improve its solubility and bioavailability may enhance its therapeutic potential. Third, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Fourth, the potential use of this compound as a diagnostic tool for cancer and other diseases should be explored. Finally, the development of this compound derivatives with improved pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective properties. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. The development of novel formulations and derivatives of this compound may lead to the discovery of new drugs for the treatment of various diseases.
科学的研究の応用
N-(4-ethoxybenzyl)-4-[(ethylsulfonyl)amino]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-24-17-11-5-14(6-12-17)13-19-18(21)15-7-9-16(10-8-15)20-25(22,23)4-2/h5-12,20H,3-4,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSVQKJHRHFHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NS(=O)(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4741347.png)

![6-(3-chloro-4-fluorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741350.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741363.png)
![4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4741378.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)


![4-[6-(4-bromophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4741431.png)